D-fuculose
Description
Contextualization within Rare Sugar Biochemistry
Rare sugars are monosaccharides and their derivatives that are present infrequently in nature. nih.gov Despite their scarcity, many possess significant biological activities and functional properties that make them valuable in the pharmaceutical, cosmetic, and food industries. nih.govnih.gov For example, D-psicose (also known as D-allulose), another rare ketohexose, is utilized as a low-calorie sugar substitute with anti-obesity and anti-diabetic properties. frontiersin.orgnih.gov The study of D-fuculose is situated within this context, driven by the potential for discovering unique functionalities attributable to its distinct stereochemical structure. The high cost and limited availability of most rare sugars have made their production a key challenge, spurring research into efficient synthetic routes. nih.gov
Foundational Aspects and Current Research Trajectories concerning this compound
Foundational research on fuculose has largely centered on the metabolic pathways of its L-isomer, L-fuculose, which is an intermediate in L-fucose metabolism in bacteria. nih.govwikipedia.org In these pathways, L-fuculose is typically formed from L-fucose by L-fucose isomerase and subsequently phosphorylated by L-fuculose kinase to L-fuculose-1-phosphate. wikipedia.org This intermediate is then cleaved by L-fuculose-1-phosphate aldolase (B8822740). nih.govebi.ac.uk
Current research trajectories for this compound are primarily focused on developing efficient and stereoselective production methods. Given the challenges of chemical synthesis, modern research heavily emphasizes biocatalytic and enzymatic approaches. The goal is to leverage the high specificity of enzymes to overcome the difficulties associated with producing structurally complex and stereochemically defined molecules like this compound. The exploration of its biological activities and potential applications remains a nascent but promising field, contingent on the successful development of these production technologies.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S,4S,5R)-1,3,4,5-tetrahydroxyhexan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h3,5-8,10-11H,2H2,1H3/t3-,5+,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNPNKJXABGCRC-PQLUHFTBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C(=O)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]([C@@H](C(=O)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
D Fuculose Biosynthesis and Enzymatic Synthesis Methodologies
Microbially-Mediated Production of D-Fuculose
Microbial fermentation presents a potential route for the production of this compound, utilizing renewable feedstocks. The metabolic engineering of microorganisms to express specific enzymatic pathways is a key strategy in this approach.
The fermentative conversion of L-arabinose, a pentose sugar abundant in hemicellulose, into other valuable compounds is a well-established area of research nih.govnih.gov. While microorganisms have been engineered to ferment L-arabinose to produce biofuels and other chemicals, specific documentation of a direct fermentative pathway from L-arabinose to this compound is not extensively available in the current scientific literature. The catabolism of L-arabinose in many bacteria proceeds through its isomerization to L-ribulose, which is then phosphorylated and enters the pentose phosphate (B84403) pathway nih.gov. The direct conversion to this compound would necessitate a different enzymatic cascade.
The pentose phosphate pathway (PPP) is central to cellular metabolism, providing essential precursors for nucleotide and amino acid biosynthesis, as well as reducing power in the form of NADPH ucla.edumicrobenotes.comnih.gov. Intermediates of the PPP, such as ribose-5-phosphate and xylulose-5-phosphate, are crucial for the synthesis of various sugars nih.gov. While the metabolism of L-arabinose can lead to intermediates that enter the PPP, the specific enzymatic steps that would direct these intermediates towards the synthesis of this compound have not been explicitly elucidated in published research. The connection between the PPP and this compound biosynthesis remains an area for further investigation.
Enzymology of D Fuculose and Analogous Ketose Transformations
Enzymes Directly Catalyzing D-Fuculose Formation
The enzymatic synthesis of this compound can involve various sugar-transforming enzymes. While specific direct pathways are not as widely detailed in literature as for L-fuculose, certain enzyme classes are implicated in its production.
Biochemical Characterization of Sucrose (B13894) Isomerase for this compound Production
This compound can be synthesized from glucose and fucose using enzymes such as sucrose isomerase biosynth.com. However, detailed biochemical characterization of sucrose isomerase specifically for this compound production is limited in available literature. Sucrose isomerase (EC 5.4.99.11) is primarily known for catalyzing the intramolecular rearrangement of sucrose into isomaltulose (palatinose) wikidata.orgfishersci.nlthegoodscentscompany.comwikipedia.orgresearchgate.net. This enzyme typically forms a glycosidic bond between the C1 of glucose and the C6 of fructose, or the C1 of glucose and the C2 of fructose, depending on the specific isomerase wikidata.orgwikipedia.org. While a general statement suggests its potential role in this compound synthesis from other monosaccharides biosynth.com, extensive studies detailing the kinetics, substrate specificity, or reaction mechanisms of sucrose isomerase directly yielding this compound from sucrose are not broadly documented.
Mechanistic Studies of Mutarotase in this compound Interconversion
Mutarotase (aldose 1-epimerase, EC 5.1.3.3) is an enzyme that catalyzes the interconversion between the α- and β-anomeric forms of sugars in solution. This enzyme is also mentioned in the context of this compound synthesis biosynth.com. While mutarotase's general mechanism involves facilitating the equilibrium between anomers by acting as a general acid-base catalyst, specific mechanistic studies focusing on its role in this compound interconversion are not widely detailed in the provided literature. The enzyme's action is crucial for making sugars accessible to other enzymes that may prefer a particular anomeric form.
Insights from L-Fuculose Metabolism: A Comparative Enzymatic Framework
The metabolism of L-fuculose offers significant insights into aldose-ketose isomerization, providing a comparative enzymatic framework for understanding similar transformations involving this compound.
L-Fucose Isomerases (EC 5.3.1.25) and Aldose-Ketose Isomerization
L-fucose isomerase (L-FucI, EC 5.3.1.25) is a key enzyme in L-fucose metabolism, catalyzing the reversible interconversion of the aldose L-fucose and the ketose L-fuculose wikipedia.orgwikipedia.orgnih.govchemilyglycoscience.comebi.ac.ukresearchgate.netresearchgate.netmdpi.comgoogle.comnih.gov. This enzyme belongs to the family of isomerases, specifically intramolecular oxidoreductases that interconvert aldoses and ketoses wikipedia.org. In bacterial L-fucose catabolism, L-FucI initiates the pathway by converting L-fucose to L-fuculose, which is subsequently metabolized to L-lactaldehyde researchgate.netmdpi.com. Beyond its primary substrate, L-FucI can also metabolize D-arabinose, converting it to D-ribulose, owing to structural similarities between the substrates researchgate.netmdpi.comuniprot.orgx-mol.netasm.org.
Catalytic Mechanism and Substrate Specificity
The catalytic mechanism of L-fucose isomerase is proposed to proceed via an ene-diol intermediate, characteristic of the ene-diol type reaction nih.govrcsb.org. This involves a hydride-shift mechanism where a hydrogen atom from the C2 position migrates as a hydride to the C1 position of the sugar ebi.ac.uk. The active site of L-fucose isomerase typically involves a divalent metal ion, such as Mn2+, which acts as a crucial cofactor nih.govebi.ac.ukresearchgate.netmdpi.comgoogle.comrcsb.org. The hydroxyl groups at positions 1 and 2 of the substrate are believed to coordinate with this manganese ion nih.govrcsb.org.
Key catalytic residues identified in L-fucose isomerase from Escherichia coli include E337, D361, and H528, which are involved in the interaction with the manganese ion asm.org. Comparative studies with L-arabinose isomerases, which share functional similarities, suggest that residues like E306, E331, H348, and H447 are critical active-site residues asm.orgasm.orgnih.gov. Site-directed mutagenesis studies have confirmed the essential role of these residues in enzyme activity asm.orgnih.gov.
L-fucose isomerase exhibits substrate promiscuity, primarily converting L-fucose to L-fuculose wikipedia.orgnih.govchemilyglycoscience.comebi.ac.ukresearchgate.netresearchgate.netmdpi.comgoogle.comnih.gov and D-arabinose to D-ribulose researchgate.netmdpi.comuniprot.orgx-mol.netasm.org. Some L-FucIs, such as that from Raoultella sp. (RdFucI), demonstrate higher enzymatic activity for L-fuculose than for L-fucose, with the reverse reaction (L-fuculose to L-fucose) being favored at equilibrium, achieving a higher proportion of L-fucose (approximately ninefold) at 30 °C and pH 7 researchgate.netnih.gov. The enzyme can also catalyze other isomerization reactions, including the interconversion of D-altrose and D-psicose, and L-galactose and L-tagatose researchgate.netmdpi.com. The enzyme's activity is significantly boosted by the presence of divalent metal ions, with Mn2+ being particularly important for both catalytic activity and thermal stability researchgate.netmdpi.comgoogle.com.
Table 1: Optimal Conditions and Cofactor Requirements for L-Fucose Isomerase
| Enzyme Source | Optimal Temperature | Optimal pH | Required Cofactor | Notes |
| Escherichia coli | 50 °C (for L-xylulose) uniprot.org | 7.6-10.6 (for L-fucose or D-arabinose) uniprot.org | Mn2+ nih.govrcsb.org | Hexameric enzyme nih.govrcsb.org |
| Raoultella sp. (RdFucI) | 40 °C (using L-fuculose as substrate) researchgate.net | 10 (using L-fuculose as substrate) researchgate.net | Mn2+ researchgate.netgoogle.com | Favors L-fucose formation at equilibrium researchgate.netnih.gov |
| Halothermothrix orenii (HoFucI) | Not specified directly, but thermophilic mdpi.com | Not specified directly, but halophilic mdpi.com | Mn2+, Mg2+, Co2+ (Mn2+ crucial) mdpi.com | Activity boosted by metal ions mdpi.com |
Table 2: Substrate Specificity of L-Fucose Isomerase
| Substrate (Aldose) | Product (Ketose) | Notes |
| L-Fucose | L-Fuculose | Primary physiological reaction wikipedia.orgnih.govchemilyglycoscience.comebi.ac.ukresearchgate.netresearchgate.netmdpi.comgoogle.comnih.gov |
| D-Arabinose | D-Ribulose | Also metabolized due to structural similarities researchgate.netmdpi.comuniprot.orgx-mol.netasm.org |
| D-Altrose | D-Psicose | Demonstrated in various isomerization reactions researchgate.netmdpi.com |
| L-Galactose | L-Tagatose | Demonstrated in various isomerization reactions researchgate.netmdpi.com |
| L-Xylulose | Not specified directly, but kcat value available uniprot.org | L-xylulose is a substrate, implying interconversion with L-xylose uniprot.org |
Structural Biology of L-Fucose Isomerases
The three-dimensional structure of L-fucose isomerase from Escherichia coli has been elucidated by X-ray crystallography at 2.5 Å resolution nih.govrcsb.org. This enzyme is a hexamer, obeying D3 symmetry, and is noted as the largest structurally characterized ketol isomerase, with each subunit weighing approximately 64,976 Da nih.govrcsb.org. The hexameric arrangement forms the crystallographic asymmetric unit nih.govrcsb.org.
Each subunit of the enzyme is wedge-shaped and comprises three distinct domains wikipedia.org. The active site, where substrate binding and catalysis occur, is shared between pairs of subunits that are related along the molecular three-fold axis wikipedia.org. Specifically, domains 2 and 3 from one subunit contribute the majority of residues involved in contacting the substrate wikipedia.org.
A notable characteristic of L-fucose isomerase is its lack of sequence or structural similarity with other known ketol isomerases nih.govrcsb.org. This uniqueness highlights a distinct evolutionary path for this enzyme class. Structural analyses have also revealed the presence of a conserved metal-binding site within L-FucIs, which is critical for their catalytic activities mdpi.com. The α7-α8 loop, located near the entry of the substrate binding pocket, has been identified as a structural feature that can influence the enzyme's catalytic activity researchgate.netgoogle.com. The binding of a molecule mimicking L-fucose (L-fucitol) to the catalytic center has shown that the hydroxyl groups at positions 1 and 2 of the substrate are ligands for the manganese ion, providing further insight into the enzyme's mechanism nih.govrcsb.org.
L-Fuculose-1-phosphate Aldolases (EC 4.2.1.17) and C-C Bond Cleavage/Formation
Structural Analysis of Aldolase (B8822740) Active Sites
Comparative Analysis of Thermophilic and Psychrophilic Variants
The study of enzymes involved in this compound metabolism, particularly those with epimerase or aldolase activity, often extends to their thermophilic (heat-loving) and psychrophilic (cold-loving) variants to understand their stability and catalytic efficiency across diverse temperature ranges. While direct comparisons for a "this compound epimerase" are limited, insights can be drawn from related ketose 3-epimerases and fuculose-1-phosphate aldolases.
L-fuculose-1-phosphate aldolase (FucA) from Thermus thermophilus HB8, a thermophilic bacterium, has demonstrated superior efficiency in the synthesis of rare sugars like D-psicose, L-tagatose, and L-fructose compared to its Escherichia coli counterpart. sigmaaldrich.com This highlights the advantage of thermophilic enzymes, which often possess enhanced stability and activity at elevated temperatures, making them attractive for industrial biotransformation processes. sigmaaldrich.com
Conversely, psychrophilic enzyme variants, such as FucA from Glaciozyma antarctica PI12, are adapted to function optimally at low temperatures. fishersci.ca Structural elucidation of such enzymes provides valuable information on the molecular adaptations that enable catalysis in cold environments, often involving increased flexibility or altered active site dynamics. fishersci.ca Although specific comparative data on this compound epimerase from thermophilic versus psychrophilic sources are not extensively documented, the principles observed in related ketose-modifying enzymes suggest that such variants would exhibit distinct temperature optima and stabilities crucial for their respective ecological niches and potential biotechnological applications.
Application in Synthesis of Other Rare Sugars (e.g., D-psicose, L-tagatose)
This compound and enzymes acting upon it are integral to the enzymatic synthesis of various rare sugars, contributing to the "Izumoring" strategy for producing diverse monosaccharides. guidetopharmacology.orgfishersci.ca
One key class of enzymes, the D-tagatose 3-epimerase (DTEase) family, which includes D-psicose 3-epimerase (DPEase), is crucial for the C-3 epimerization of ketoses. guidetopharmacology.orgfishersci.casigmaaldrich.com These enzymes can catalyze the interconversion between D-fructose and D-psicose, as well as D-tagatose and D-sorbose. guidetopharmacology.orgfishersci.ca Given that this compound is also known as 6-deoxy-D-tagatose, it is mechanistically plausible that DTEases could epimerize this compound to 6-deoxy-D-sorbose. Indeed, D-tagatose 3-epimerase has been shown to epimerize L-fuculose (6-deoxy-L-tagatose) to 6-deoxy-L-sorbose, demonstrating its activity on deoxy sugars. tcichemicals.comlabsolu.canih.govctdbase.org
L-fuculose-1-phosphate aldolase (FucA) is another enzyme with significant utility in rare sugar synthesis. This enzyme, particularly from Thermus thermophilus HB8, can stereoselectively synthesize D-psicose from L-glycerol 3-phosphate and D-glyceraldehyde. sigmaaldrich.com Furthermore, it can efficiently synthesize L-tagatose and L-fructose when L-glyceraldehyde is used as an acceptor. sigmaaldrich.com These multi-enzyme, one-pot approaches represent cost-effective and efficient pathways for producing valuable rare sugars. sigmaaldrich.comfishersci.ca
The enzymatic production of D-psicose from D-fructose, primarily catalyzed by D-psicose 3-epimerase (DPEase) from various microbial sources (e.g., Agrobacterium tumefaciens, Clostridium cellulolyticum), is a well-established industrial application. fishersci.cafishersci.ca Similarly, L-tagatose can be produced through enzymatic oxidation of D-galactitol by galactitol dehydrogenase or via aldolase-catalyzed reactions. fishersci.cafishersci.se The ability of D-tagatose 3-epimerase to act on 6-deoxy sugars like L-fuculose suggests its potential in expanding the repertoire of rare deoxy sugars that can be synthesized from this compound. tcichemicals.comlabsolu.ca
Table 1: Key Properties of Selected Ketose 3-Epimerases
| Enzyme Source | Optimum pH | Optimum Temperature (°C) | Metal Ion Requirement | Primary Substrate(s) | Primary Product(s) | Reference |
| Ruminiclostridium papyrosolvens DAE | 7.5 | 60 | Co²⁺ | D-fructose, D-allulose | D-allulose, D-fructose | fishersci.ca |
| Blautia produca DAE | 8.0 | 55 | Mn²⁺, Co²⁺ | D-fructose, D-allulose | D-allulose, D-fructose | scribd.com |
| Clostridium bolteae DPEase | 7.0 | 55 | Not specified | D-fructose, D-psicose | D-psicose, D-fructose | nih.gov |
| Caballeronia fortuita DTEase | 7.5 | 65 | Co²⁺ | D-tagatose, D-fructose | D-sorbose, D-allulose |
Table 2: Enzymatic Synthesis of Rare Sugars Utilizing Fuculose-Related Enzymes
| Enzyme | Enzyme Class | Substrate(s) | Product(s) | Reference |
| L-fuculose-1-phosphate aldolase (FucA) | DHAP-dependent aldolase | L-glycerol 3-phosphate, D-glyceraldehyde | D-psicose | sigmaaldrich.com |
| L-fuculose-1-phosphate aldolase (FucA) | DHAP-dependent aldolase | L-glycerol 3-phosphate, L-glyceraldehyde | L-tagatose, L-fructose | sigmaaldrich.com |
| D-tagatose 3-epimerase (DTE) | Ketose 3-epimerase | L-fuculose (6-deoxy-L-tagatose) | 6-deoxy-L-sorbose | tcichemicals.comlabsolu.ca |
| D-psicose 3-epimerase (DPEase) | Ketose 3-epimerase | D-fructose | D-psicose | fishersci.cafishersci.ca |
Broader Epimerase Context in Rare Sugar Biotransformation
The enzymatic transformation of rare sugars, including this compound and its derivatives, is often mediated by epimerases that catalyze stereochemical inversions at specific carbon centers. These enzymes exhibit fascinating mechanistic parallels and sometimes unexpected aldolase-like activities.
Mechanistic Parallels with Ketose 3-Epimerases
Ketose 3-epimerases, such as D-tagatose 3-epimerase (DTEase) and D-allulose 3-epimerase (DAEase), are pivotal in the interconversion of ketohexoses at the C-3 position. guidetopharmacology.orgsigmaaldrich.com Their catalytic mechanism typically involves a C3-O3 proton exchange, leading to the epimerization of the sugar without requiring phosphorylation. guidetopharmacology.org This mechanism is distinct from other epimerases and often relies on a divalent metal cation (e.g., Co²⁺, Mn²⁺) within the active site to facilitate the reaction. fishersci.ca The conserved residues in the substrate-binding and catalytic sites of these enzymes underpin their broad substrate specificity, enabling them to act on various ketoses, including deoxy sugars like fuculose.
Aldolase-like Epimerization Mechanisms
Beyond direct epimerization, some enzymes involved in sugar transformations exhibit mechanisms that share features with aldolases, particularly those that catalyze carbon-carbon bond cleavage and formation. A notable example is the L-ribulose-5-phosphate 4-epimerase, which catalyzes epimerization via a retro-aldol cleavage and subsequent aldol (B89426) reaction. This enzyme, along with L-fuculose-1-phosphate aldolase (FucA), belongs to a superfamily of epimerases/aldolases that utilize a metal-stabilized enolate intermediate during catalysis. [26, 29, 30, 32 in previous search]
FucA, a class II dihydroxyacetone phosphate (B84403) (DHAP)-dependent aldolase, is known for its ability to reversibly cleave L-fuculose 1-phosphate into DHAP and L-lactaldehyde. sigmaaldrich.com While primarily an aldolase, its evolutionary relationship and mechanistic parallels with certain epimerases underscore a shared catalytic platform for sugar transformations. These enzymes often employ a divalent cation (e.g., Zn²⁺, Mn²⁺) to stabilize the enolate intermediate, which is crucial for both aldol cleavage/formation and epimerization reactions. [21 in previous search, 23 in current search, 29, 30] The ability of these enzymes to perform C-C bond rearrangements or stereochemical inversions via similar enolate intermediates highlights the versatility of enzyme active sites in sugar biochemistry.
Biotechnological Production and Strain Engineering for D Fuculose
Optimization of Microbial Fermentation Systems for D-Fuculose
The production of this compound via microbial fermentation typically involves genetically engineered host organisms, such as Escherichia coli, designed to express the necessary enzymatic pathways. Optimizing the fermentation process is critical to maximize the yield and productivity of either the target compound or the enzymes that synthesize it. This optimization involves fine-tuning both the culture medium composition and the physical fermentation parameters.
While direct fermentation pathways for this compound are not extensively detailed, the principles can be effectively illustrated by examining the production of related rare sugars using similar enzymatic systems, such as the production of D-mannose from D-fructose using a recombinant D-lyxose isomerase (D-LIase). In such systems, E. coli is commonly used as the host for expressing the desired isomerase. sci-hub.senih.gov
Key factors optimized in these fermentation processes include:
Medium Composition : The choice of carbon and nitrogen sources, as well as the concentration of essential minerals, significantly impacts cell growth and enzyme expression. For instance, in the production of glucose isomerase by Bacillus megaterium, variables such as the concentrations of D-xylose (inducer), yeast extract, peptone, K2HPO4, and MgSO4·7H2O were identified as critical factors. nih.govsemanticscholar.orgresearchgate.net High concentrations of yeast extract can sometimes inhibit growth, requiring careful balancing of components. nih.govresearchgate.net
Physical Parameters : Temperature, pH, and agitation (shaking speed) are crucial for optimal enzyme activity and stability. For a thermostable D-lyxose isomerase from Caldanaerobius polysaccharolyticus expressed in E. coli, the maximum activity was observed at 65°C and a pH of 6.5. nih.gov Maintaining a weakly acidic pH is often preferred in industrial sugar production to minimize the formation of unwanted by-products from non-enzymatic browning (Maillard reaction). nih.govcaldic.com
Inoculum Size and Fermentation Time : The initial density of the microbial culture and the total duration of the fermentation are adjusted to align with the growth kinetics of the strain and the peak of enzyme production. nih.govsemanticscholar.orgmdpi.com For glucose isomerase production, an optimal inoculum size was found to be 20% (w/v) with a fermentation time of 48 hours. nih.govsemanticscholar.org
Statistical methods like the Plackett-Burman design and response surface methodology (RSM) are powerful tools used to efficiently screen multiple variables and identify the optimal conditions for maximizing production. nih.govsemanticscholar.orgnih.gov
Table 1: Example of Optimized Fermentation Parameters for Isomerase Production
This table is based on data for the production of glucose isomerase from Bacillus megaterium, illustrating a typical optimization process applicable to related enzymes.
| Parameter | Initial Value | Optimized Value | Reference |
| D-xylose | 1% | 1.116% | nih.gov |
| Yeast Extract | 0.5% | 1.161% | nih.gov |
| K₂HPO₄ | 0.3% | 0.2% | nih.gov |
| MgSO₄·7H₂O | 0.1% | 0.1% | nih.gov |
| Peptone | 1% | 1% | nih.gov |
| pH | Not specified | 7.0 | nih.gov |
| Temperature | 37°C | 36.5°C | nih.gov |
| Inoculum Size | Not specified | 20% (w/v) | nih.gov |
| Shaking Speed | 120 rpm | 120 rpm | nih.gov |
Biocatalyst Development and Application in this compound Synthesis
The core of biotechnological this compound production lies in the development and application of highly efficient biocatalysts, primarily enzymes like isomerases and epimerases. These enzymes can be used within whole-cell systems or as purified proteins in cell-free environments.
Cell-free enzymatic synthesis offers several advantages over whole-cell fermentation, including the elimination of competing metabolic pathways, simplified product purification, and the ability to operate under reaction conditions that might be toxic to living cells. nih.govnih.gov This approach involves using purified enzymes to convert a readily available substrate into the desired high-value product.
The production of this compound can be achieved through the isomerization of a suitable precursor. A well-documented analogue is the enzymatic conversion of D-fructose to D-mannose using purified D-lyxose isomerase (D-LIase). nih.govresearchgate.net In a typical process, the recombinant D-LIase is expressed in and purified from E. coli. nih.govnih.gov The purified enzyme is then incubated with a high-concentration solution of the substrate under optimized conditions.
Key parameters for optimizing cell-free synthesis include:
Enzyme and Substrate Concentration : Maximizing the substrate concentration is economically desirable, and the enzyme loading is adjusted to achieve a high conversion rate in a reasonable timeframe. nih.gov
Cofactors : Many isomerases are metalloenzymes that require divalent cations like Mn²⁺ or Co²⁺ for maximal activity. nih.govnih.gov
Temperature and pH : These are optimized to match the enzyme's characteristics. For instance, a thermostable D-LIase from Thermosediminibacter oceani shows optimal activity at 65°C and pH 6.5. researchgate.net
This method has been successfully used to produce D-mannose at concentrations exceeding 100 g/L from D-fructose. nih.govresearchgate.net A similar strategy could be applied for this compound synthesis, provided a suitable precursor and a specific isomerase are available. Multi-enzyme cascade reactions in a cell-free system have also been developed for producing complex molecules like GDP-L-fucose from mannose, demonstrating the potential for sophisticated, one-pot syntheses. nih.govnih.govresearchgate.net
Table 2: Conditions for Cell-Free Enzymatic Synthesis of D-Mannose using D-Lyxose Isomerase
This table illustrates typical reaction parameters and outcomes for rare sugar synthesis in a cell-free system.
| Enzyme Source | Substrate (D-Fructose) | Product (D-Mannose) | Conversion Rate | Temperature | pH | Metal Cofactor | Reference |
| Caldanaerobius polysaccharolyticus | 500 g/L | 115 g/L | 23.0% | 65°C | 6.5 | Mn²⁺ | nih.gov |
| Thermosediminibacter oceani | 400 g/L | 101.6 g/L | 25.4% | 65°C | 6.5 | Mn²⁺ | researchgate.net |
| Bacillus velezensis | 500 g/L | 135 g/L | 27.0% | 55°C | 6.5 | Co²⁺ | nih.gov |
To create biocatalysts suitable for industrial applications, natural enzymes often require modification through protein engineering. The goals are typically to improve catalytic activity (kcat), substrate affinity (Km), stability at high temperatures or non-optimal pH, and even to alter substrate specificity. The two primary strategies are directed evolution and rational design.
Directed Evolution : This technique mimics natural evolution in the laboratory. It involves generating a large library of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with improved properties. For example, the directed evolution of a thermostable D-tagatose 3-epimerase (DTEase), an enzyme that interconverts ketohexoses, was used to significantly improve its catalytic efficiency for the epimerization of D-fructose to D-psicose. Through iterative rounds of single-site randomization and screening, a variant with a nine-fold improvement in catalytic rate was developed.
Rational Design : This approach relies on a detailed understanding of the enzyme's three-dimensional structure and catalytic mechanism. Specific amino acid residues in the active site or substrate-binding pocket are targeted for site-directed mutagenesis to achieve a desired change. For instance, rational design has been applied to xylose isomerase to alter its metal cofactor specificity and shift its optimal pH. By mutating a single glutamic acid residue near the active site, researchers were able to change the enzyme's preference from Mg²⁺ to Mn²⁺ and modify its activity profile across different pH levels.
These protein engineering techniques are powerful tools for tailoring enzymes like this compound-related isomerases and epimerases to meet the specific demands of an industrial bioprocess.
Enzyme Immobilization Strategies for this compound Related Biocatalysts
Common immobilization strategies applicable to this compound-related biocatalysts include:
Adsorption : This method relies on non-covalent interactions (e.g., ionic or hydrophobic) to bind the enzyme to the surface of a carrier, such as an ion-exchange resin. It is a simple and cost-effective technique that typically preserves high enzyme activity. Porous, strongly basic anion exchange resins have proven effective for immobilizing glucose isomerase.
Covalent Bonding : This involves forming stable covalent bonds between the enzyme's amino acid residues and a functionalized support material. Carriers like glutaraldehyde-activated colloidal silica have been used to create highly stable immobilized glucose isomerases.
Entrapment/Encapsulation : The enzyme is physically trapped within the porous matrix of a polymer gel or encapsulated within a semi-permeable membrane. This method protects the enzyme from the bulk environment but can sometimes lead to mass transfer limitations.
Immobilized enzymes generally exhibit increased thermal and operational stability compared to their free counterparts. For example, an immobilized D-allulose 3-epimerase supported on magnetic nanoparticles showed better thermal stability than the free enzyme and retained over 45% of its activity after eight reaction cycles. The selection of the appropriate support and immobilization method is crucial and depends on the specific enzyme and the process conditions.
Advanced Analytical Techniques for D Fuculose Research
High-Resolution Spectroscopic Characterization (e.g., NMR for structural confirmation)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation and detailed characterization of carbohydrates like D-fuculose. NMR provides comprehensive information on the primary structure, including stereochemistry, saccharide conformation, and the ratio of individual saccharides in a mixture wikipedia.org.
For carbohydrates, typical 1H NMR chemical shifts for ring protons range from 3 to 6 ppm, with anomeric protons typically appearing between 4.5 and 5.5 ppm. 13C NMR chemical shifts for carbohydrate ring carbons generally fall within 60 to 110 ppm. Anomeric carbons are usually observed between 90-100 ppm, while sugar ring carbons bearing a hydroxyl function appear between 68-77 ppm. Exocyclic hydroxymethyl groups typically resonate between 60-64 ppm wikipedia.org.
While this compound-specific NMR data was not directly found in the search results, the principles of carbohydrate NMR apply. For instance, complete 1H and 13C NMR spectral assignments have been reported for other furanose forms of sugars, such as α- and β-D-glucofuranose, utilizing a combination of selective and non-selective 1D and 2D NMR experiments, spin simulations, and iterative spectral analysis slu.se. These advanced techniques, including 2D NMR methods like HSQC and TOCSY, are crucial for distinguishing overlapping signals in larger molecules and obtaining comprehensive metabolic profiles libretexts.org. The application of such high-resolution NMR techniques is vital for confirming the precise structure of enzymatically synthesized or isolated this compound, especially when dealing with complex reaction mixtures or biological samples.
Chromatographic Methods for Purification and Quantification (e.g., HPLC, GC-MS for reaction products)
Chromatographic methods are fundamental for the purification and quantification of this compound and its related compounds, particularly in the context of enzymatic reactions and metabolic studies.
High-Performance Liquid Chromatography (HPLC) is widely employed for the analysis and purification of sugars. For instance, HPLC has been used to quantify the conversion rate of D-fructose into D-allulose using a Sugar-Pak 1 column with pure water as the mobile phase researchgate.netcore.ac.uk. Similarly, in studies involving the enzymatic synthesis of L-fuculose from L-fucitol, HPLC was utilized to quantify L-fucitol, L-fuculose, and L-fucose in the reaction mixtures google.com. HPLC offers a robust platform for separating and quantifying this compound from complex matrices, enabling the monitoring of reaction progress and purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly useful for the analysis of volatile or derivatized carbohydrates and their reaction products. GC-MS provides both separation and identification capabilities based on retention time and fragmentation patterns. For example, GC-MS analysis has been used to confirm the production of L-fuculose from L-fucose in enzymatic interconversion reactions researchgate.netnih.gov. In such analyses, the samples are typically derivatized (e.g., trimethylsilylated) to increase their volatility for GC analysis. GC-MS fragmentation patterns can be used to identify specific products, such as those resulting from the condensation of lactaldehyde with dihydroxyacetone phosphate (B84403) (DHAP) in fuculose-1-phosphate aldolase (B8822740) reactions researchgate.net. The ability of GC-MS to provide detailed fragmentation information makes it invaluable for confirming the identity of this compound and its metabolic or synthetic derivatives.
The combination of these advanced analytical techniques ensures rigorous characterization and precise quantification of this compound in various research applications.
Q & A
Q. How is D-fuculose structurally characterized in novel microbial isolates?
Structural elucidation requires a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and chromatographic techniques (e.g., HPLC). For novel isolates, comparative analysis with reference spectra (e.g., COSY, HSQC, HMBC for NMR) is critical. Purity must be confirmed via melting point analysis and optical rotation measurements. Experimental protocols should adhere to reproducibility standards, including detailed solvent systems and instrument calibration parameters .
Q. What enzymatic pathways are commonly employed for this compound synthesis in vitro?
In vitro synthesis often utilizes L-fuculose phosphate aldolase or fuculose kinase, with substrate specificity validated via kinetic assays (e.g., Michaelis-Menten parameters). Experimental design should include negative controls (e.g., enzyme-free reactions) and quantification via spectrophotometry or LC-MS. Reference previously characterized enzymes (e.g., from E. coli K12) for comparative analysis .
Q. Which analytical methods are optimal for detecting this compound in complex biological matrices?
Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., silylation) or hydrophilic interaction liquid chromatography (HILIC) coupled with evaporative light scattering detection (ELSD) are preferred. Sample preparation must include deproteinization (e.g., acetonitrile precipitation) and matrix-matched calibration curves to account for interference .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound-utilizing enzymes?
Systematic meta-analyses (following PRISMA guidelines) should be conducted to identify methodological variability across studies . Key factors to evaluate:
- Buffer conditions (pH, ionic strength) affecting enzyme stability.
- Substrate purity and quantification methods.
- Statistical power of kinetic measurements (e.g., triplicate vs. single-run assays). Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design follow-up experiments addressing gaps .
Q. What strategies mitigate low yields in chemoenzymatic this compound production?
Optimize reaction parameters via design of experiments (DoE) frameworks:
- Temperature and pH gradients to identify optimal enzyme activity.
- Cofactor regeneration systems (e.g., NADH recycling with glucose dehydrogenase).
- In situ product removal (ISPR) techniques to reduce feedback inhibition. Validate scalability using bioreactor platforms with real-time monitoring (e.g., dissolved oxygen, metabolite profiling) .
Q. How can computational modeling predict this compound interactions with fucose-specific lectins?
Molecular dynamics (MD) simulations (e.g., GROMACS, AMBER) and docking studies (AutoDock Vina) can model binding affinities. Key steps:
- Validate force fields using crystallographic data of known lectin-ligand complexes.
- Compare free energy calculations (MM/PBSA) with experimental surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data.
- Account for solvation effects and conformational flexibility in simulations .
Q. What experimental designs address conflicting data on this compound’s role in bacterial biofilm regulation?
Use multi-omics triangulation:
- Transcriptomics (RNA-seq) to identify this compound-induced gene clusters.
- Metabolomics (LC-MS) to correlate intracellular metabolite levels with biofilm biomass (quantified via crystal violet assays).
- Knockout strains to isolate this compound-specific effects. Statistical analysis must include false discovery rate (FDR) correction and multivariate regression .
Methodological Best Practices
- Reproducibility : Document experimental protocols in alignment with Beilstein Journal of Organic Chemistry standards, including raw data deposition in public repositories (e.g., Zenodo) .
- Data Contradiction Analysis : Apply Cochrane systematic review principles to evaluate bias risks (e.g., selection bias, measurement variability) .
- Ethical Compliance : For studies involving microbial genetic engineering, adhere to institutional biosafety protocols and cite relevant guidelines (e.g., NIH Guidelines for Recombinant DNA) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
